molecular formula C9H4FNS B2905430 4-Fluoro-1-benzothiophene-7-carbonitrile CAS No. 664364-72-1

4-Fluoro-1-benzothiophene-7-carbonitrile

Cat. No.: B2905430
CAS No.: 664364-72-1
M. Wt: 177.2
InChI Key: HUXDVYLMXJTGTK-UHFFFAOYSA-N
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Description

4-Fluoro-1-benzothiophene-7-carbonitrile is a heterocyclic compound that features a benzothiophene core substituted with a fluorine atom at the 4-position and a nitrile group at the 7-position. Benzothiophenes are known for their diverse applications in medicinal chemistry, organic electronics, and materials science due to their unique electronic properties and structural versatility .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-Fluoro-1-benzothiophene-7-carbonitrile involves the nucleophilic substitution of 2-fluorobenzonitrile with sulfur-containing nucleophiles. For instance, a one-step protocol using S-(cyanomethyl) O-ethyl carbodithionate and 2-fluorobenzonitrile in the presence of a non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in DMSO (dimethyl sulfoxide) has been reported . This reaction proceeds efficiently under mild conditions, providing the desired product in good yields.

Industrial Production Methods

Industrial production of this compound typically involves scalable synthetic routes that ensure high purity and yield. Microwave-assisted synthesis is one such method, where 2-halobenzonitriles react with methyl thioglycolate in the presence of triethylamine in DMSO at elevated temperatures (around 130°C). This method offers rapid access to the compound with yields ranging from 58% to 96% .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-1-benzothiophene-7-carbonitrile undergoes various chemical reactions, including:

    Nucleophilic Substitution: The fluorine atom at the 4-position can be replaced by nucleophiles under appropriate conditions.

    Electrophilic Substitution: The benzothiophene ring can undergo electrophilic substitution reactions, particularly at the 2- and 3-positions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like thiols, amines, and alkoxides in polar aprotic solvents (e.g., DMSO) are commonly used.

    Electrophilic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents in the presence of Lewis acids.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.

Major Products Formed

    Nucleophilic Substitution: Formation of 4-substituted benzothiophene derivatives.

    Electrophilic Substitution: Formation of 2- or 3-substituted benzothiophene derivatives.

    Oxidation and Reduction: Formation of sulfoxides, sulfones, or reduced thiophene derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Fluoro-1-benzothiophene-7-carbonitrile largely depends on its application. In medicinal chemistry, it acts by interacting with specific molecular targets such as kinases, disrupting their activity and thereby exerting therapeutic effects. The fluorine and nitrile substituents enhance its binding affinity and specificity towards these targets, making it a valuable scaffold for drug development .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-1-benzothiophene-7-carbonitrile
  • 4-Bromo-1-benzothiophene-7-carbonitrile
  • 4-Methyl-1-benzothiophene-7-carbonitrile

Uniqueness

4-Fluoro-1-benzothiophene-7-carbonitrile is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances its reactivity compared to its chloro, bromo, and methyl analogs. The fluorine substituent also improves the compound’s metabolic stability and bioavailability, making it a preferred choice in drug design .

Properties

IUPAC Name

4-fluoro-1-benzothiophene-7-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4FNS/c10-8-2-1-6(5-11)9-7(8)3-4-12-9/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUXDVYLMXJTGTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=CSC2=C1C#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4FNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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